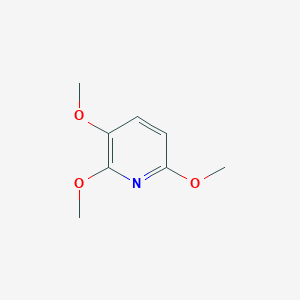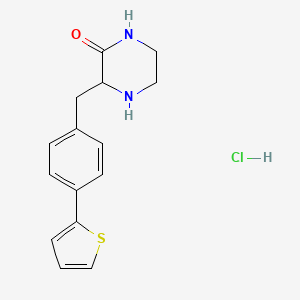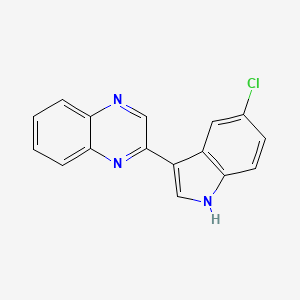![molecular formula C10H11N3O2 B1402808 7-甲基-7H-吡咯并[2,3-d]嘧啶-4-羧酸乙酯 CAS No. 1393845-67-4](/img/structure/B1402808.png)
7-甲基-7H-吡咯并[2,3-d]嘧啶-4-羧酸乙酯
描述
科学研究应用
多靶点激酶抑制剂
该化合物已被用于合成新的化合物,特别是卤代“(E)-4-((7H-吡咯并[2,3-d]嘧啶-4-基)氨基)-N'-亚苄基苯腙”,这些化合物对不同的癌细胞系显示出有希望的细胞毒作用 。 这些化合物对EGFR,Her2,VEGFR2和CDK2酶具有显着活性,可与众所周知的TKI舒尼替尼相比 。
凋亡诱导剂
已发现该化合物可诱导HepG2细胞的细胞周期阻滞和凋亡 。 这伴随着促凋亡蛋白caspase-3和Bax的显着增加,以及Bcl-2活性的下调 。
抗乳腺癌活性
包括该化合物在内的吡咯并[2,3-d]嘧啶衍生物已被合成并评估了其对ER+(T47D)和三阴性(MDA-MB-436)乳腺癌细胞系的抗增殖活性 。 结果表明,这些衍生物对两种细胞系均具有显着的抗增殖作用 。
一氧化氮生成抑制剂
研究表明,该化合物不影响细胞增殖,其对NO生成的抑制与细胞活力无关 。
新型杂环体系的合成
该化合物已被用于合成一种新型杂环体系,2a,5a,7-三氮杂苊 。 这个新体系是基于吡咯并[2,3-d]嘧啶 。
开发更有效和更有效的靶向激酶抑制剂(TKI)
为了开发更有效和更有效的TKI,该化合物已被用于合成新的化合物 。 这些新的化合物对不同的癌细胞系显示出有希望的细胞毒作用 。
安全和危害
作用机制
Target of Action
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and its derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis , the causative agent of tuberculosis
Biochemical Pathways
The compound’s effect on biochemical pathways is largely unknown. Given its anti-tubercular activity, it can be inferred that it affects pathways crucial for the survival and replication of mycobacterium tuberculosis
Pharmacokinetics
It is noted that potent compounds from this series have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is evidenced by the compound’s low minimum inhibitory concentration (MIC) values against the bacterium . The molecular and cellular effects of the compound’s action are still under investigation.
生化分析
Biochemical Properties
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate various signaling pathways, thereby affecting cellular functions. Additionally, ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways . Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as kinases, and inhibit their activity. This inhibition can lead to the downregulation of downstream signaling pathways, resulting in altered cellular responses. Additionally, ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.
Metabolic Pathways
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s efficacy and toxicity. Additionally, ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can affect cytoplasmic signaling pathways .
属性
IUPAC Name |
ethyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7-4-5-13(2)9(7)12-6-11-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXBCKYEFKOSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CN(C2=NC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157670 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393845-67-4 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402728.png)
![(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol](/img/structure/B1402730.png)
![tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate](/img/structure/B1402731.png)
![7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402732.png)
![2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402736.png)



![4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1402743.png)

![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid](/img/structure/B1402747.png)
![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402748.png)
